molecular formula C17H16BrNO B1292409 4-Azetidinomethyl-4'-bromobenzophenone CAS No. 898756-43-9

4-Azetidinomethyl-4'-bromobenzophenone

Cat. No.: B1292409
CAS No.: 898756-43-9
M. Wt: 330.2 g/mol
InChI Key: XJINXCZGPAMISD-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4’-bromobenzophenone is a chemical compound with the molecular formula C₁₇H₁₆BrNO and a molecular weight of 330.22 g/mol It is characterized by the presence of an azetidine ring attached to a benzophenone structure, with a bromine atom substituted at the para position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidinomethyl-4’-bromobenzophenone typically involves the following steps:

Industrial Production Methods

Industrial production of 4-Azetidinomethyl-4’-bromobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Azetidinomethyl-4’-bromobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

4-Azetidinomethyl-4’-bromobenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-bromobenzophenone involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound is believed to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azetidinomethyl-4’-bromobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJINXCZGPAMISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642798
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-43-9
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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